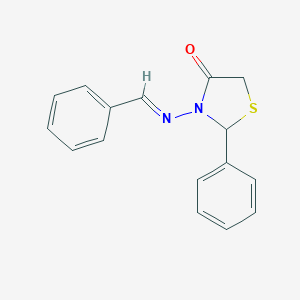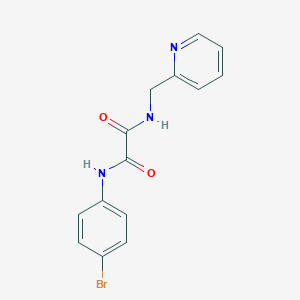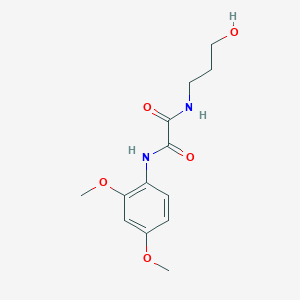
7-hexadecyl-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-hexadecyl-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione, also known as ABT-702, is a purine nucleoside phosphorylase (PNP) inhibitor. PNP is an enzyme that plays a crucial role in purine metabolism by catalyzing the reversible phosphorolysis of purine nucleosides to their respective bases and ribose-1-phosphate. ABT-702 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and viral infections.
Mechanism of Action
7-hexadecyl-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione exerts its pharmacological effects by inhibiting PNP, which is an enzyme that plays a crucial role in purine metabolism. PNP catalyzes the reversible phosphorolysis of purine nucleosides to their respective bases and ribose-1-phosphate. By inhibiting PNP, this compound depletes the intracellular pool of purine nucleotides, leading to cell cycle arrest and apoptosis in cancer cells, and suppression of T cell proliferation and pro-inflammatory cytokine production in autoimmune disorders. In viral infections, this compound inhibits the replication of several RNA and DNA viruses by depleting the intracellular pool of purine nucleotides required for viral replication.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer, this compound has been shown to induce cell cycle arrest and apoptosis in several cancer cell lines, including leukemia, lymphoma, and solid tumors. In autoimmune disorders, this compound has been shown to suppress the proliferation of T cells and the production of pro-inflammatory cytokines, such as TNF-α and IFN-γ. In viral infections, this compound has been shown to inhibit the replication of several RNA and DNA viruses, including HIV, HCV, and HSV. This compound has also been shown to have anti-inflammatory effects in animal models of arthritis and colitis.
Advantages and Limitations for Lab Experiments
7-hexadecyl-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione has several advantages for lab experiments. It is a potent and selective PNP inhibitor with a well-defined mechanism of action. It is also relatively easy to synthesize and purify, with a yield of around 35% and a purity of over 99%. This compound has been extensively studied in vitro and in vivo, with several preclinical and clinical studies demonstrating its potential therapeutic applications in various diseases. However, there are also some limitations for lab experiments with this compound. It has poor solubility in aqueous solutions, which can limit its bioavailability and pharmacokinetic properties. It also has low oral bioavailability, which can limit its potential for oral administration.
Future Directions
There are several future directions for research on 7-hexadecyl-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione. One potential direction is to explore its potential therapeutic applications in combination with other drugs or treatments, such as chemotherapy, radiation therapy, or immunotherapy. Another potential direction is to develop more potent and selective PNP inhibitors with improved pharmacokinetic properties and oral bioavailability. Additionally, more studies are needed to elucidate the molecular mechanisms of this compound in various diseases, and to identify potential biomarkers for patient selection and monitoring. Finally, more preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound in various diseases, and to determine the optimal dosing and administration regimens.
Synthesis Methods
The synthesis of 7-hexadecyl-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione involves the reaction of 8-bromo-3,7-dihydro-1H-purine-2,6-dione with hexadecylamine and pentylthiol in the presence of a base, followed by purification through chromatography. The yield of this compound is around 35%, and the purity of the product is over 99%.
Scientific Research Applications
7-hexadecyl-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and viral infections. In cancer, this compound has been shown to inhibit the growth of several cancer cell lines, including leukemia, lymphoma, and solid tumors. This compound exerts its anticancer effects by depleting the intracellular pool of purine nucleotides, leading to cell cycle arrest and apoptosis. In autoimmune disorders, this compound has been shown to suppress the proliferation of T cells and the production of pro-inflammatory cytokines, such as TNF-α and IFN-γ. In viral infections, this compound has been shown to inhibit the replication of several RNA and DNA viruses, including HIV, HCV, and HSV.
properties
IUPAC Name |
7-hexadecyl-3-methyl-8-pentylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48N4O2S/c1-4-6-8-9-10-11-12-13-14-15-16-17-18-19-21-31-23-24(30(3)26(33)29-25(23)32)28-27(31)34-22-20-7-5-2/h4-22H2,1-3H3,(H,29,32,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIIGLPLZARYNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1C2=C(N=C1SCCCCC)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-methyl-2-[(2-phenylbutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B403471.png)
![3-bromo-5-(4-bromo-2-thienyl)-N-(2-chloro-3-pyridinyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403475.png)
![Isopropyl 2-[(4-methoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B403478.png)


![N-[1-(3,4-dichloroanilino)-2-oxo-2-phenylethyl]-2-thiophenecarboxamide](/img/structure/B403482.png)
![2-{4-[5-(4-Methoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-butyrylamino}-benzoic acid](/img/structure/B403484.png)
![3-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)propanamide](/img/structure/B403486.png)

![3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B403488.png)
![N-benzyl-N-{2-[2-(4-chlorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B403489.png)


